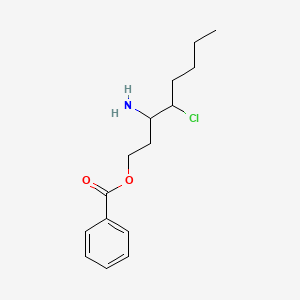
3-Amino-4-chlorooctyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-chlorooctyl benzoate is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Amino-4-chlorooctyl benzoate is a compound with potential applications in various biological and pharmaceutical fields. Its structural characteristics and biological properties make it a subject of interest for researchers exploring new therapeutic agents. This article provides a detailed overview of the biological activity associated with this compound, including its toxicity, pharmacological effects, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H18ClN
- CAS Number : 170425-41-9
The compound features an amino group, a chlorinated aromatic ring, and an octyl side chain, which contribute to its unique biological activity.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies have indicated that it exhibits moderate toxicity levels. For instance, the LD50 (lethal dose for 50% of the population) for related compounds has been reported around 100 mg/kg in animal models, suggesting that similar derivatives may exhibit comparable toxicity profiles .
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | ~100 |
| LC50 (mg/L) in Zebra Fish | 7 |
| EC50 (mg/L) for Bacteria | 62 |
Pharmacological Effects
Research indicates that this compound may possess antimicrobial properties. In vitro studies have demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Additionally, its structural similarities to other bioactive compounds suggest potential roles in modulating biological pathways. For example, compounds with similar structures have been explored for their efficacy against tuberculosis and other infectious diseases .
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted by Dacarro et al. (1986) evaluated the effects of several benzotrifluoride derivatives, including this compound, on bacterial cell multiplication. The results indicated significant inhibition at concentrations exceeding 100 mg/L .
- Environmental Impact : Research has also focused on the environmental toxicity of related compounds. The bioaccumulation potential indicated by a log Pow value of 3.19 suggests that these compounds can persist in biological systems, raising concerns about their ecological impact .
- Pharmacokinetics : The pharmacokinetic properties of this compound are still under investigation. However, its partitioning behavior suggests favorable absorption characteristics that may enhance its bioavailability in therapeutic applications.
Propiedades
IUPAC Name |
(3-amino-4-chlorooctyl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-2-3-9-13(16)14(17)10-11-19-15(18)12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMMDTDLGXDEQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCOC(=O)C1=CC=CC=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700286 |
Source


|
| Record name | 3-Amino-4-chlorooctyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170425-41-9 |
Source


|
| Record name | 3-Amino-4-chlorooctyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













